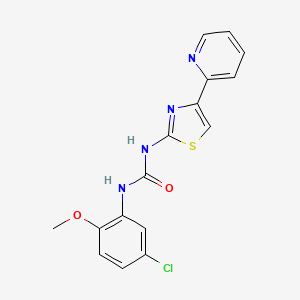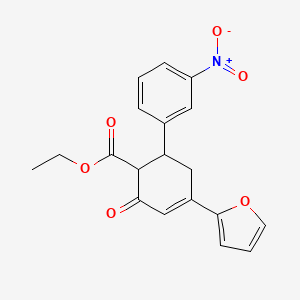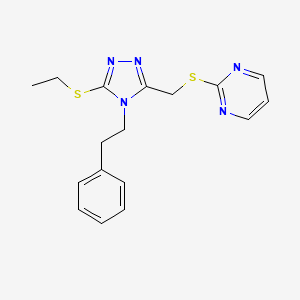![molecular formula C20H16N2S2 B2389303 N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide CAS No. 1396711-42-4](/img/structure/B2389303.png)
N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide, also known as BNT, is a compound that has recently gained a lot of attention in the field of medicinal chemistry. It is a part of the benzothiazole class of compounds, which are known for their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide, often involves a multi-step process. For instance, one study describes a four-step synthetic route using a range of substituted acetoacetanilides . The synthesized compounds were produced with high yield, up to 96%, using eco-friendly p-TSA as a catalyst .Molecular Structure Analysis
The molecular structure of N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide is characterized by the presence of a benzothiazole ring and a naphthalene ring, connected by a propanethioamide linker. The benzothiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which contributes to its aromatic properties .Chemical Reactions Analysis
Benzothiazole compounds, including N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide, have many reactive positions due to their aromaticity. This allows for various types of chemical reactions to take place, such as donor-acceptor, nucleophilic, and oxidation reactions .Scientific Research Applications
Fluorescent Probe for Cysteine Sensing
- In Vitro and In Vivo Imaging : Researchers successfully used this probe to image Cys in HepG2 cells and zebrafish .
Nonlinear Optical Properties
The compound’s derivatives, specifically N-(thiazol-2-yl)piperidine-2,6-dione derivatives, have been synthesized and characterized. Notably:
- Computational Studies : Computational methods were employed to study these compounds, enhancing our understanding of their behavior .
Anti-Cancer Activity
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were evaluated for their cytotoxicity:
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines , suggesting potential targets within these cells.
Mode of Action
It’s known that similar compounds can induce changes in cell cycle and apoptosis , which could be a result of the compound’s interaction with its targets.
Biochemical Pathways
Related compounds have been shown to regulate cell cycle and apoptosis via mitochondrial-dependent pathways , suggesting that similar pathways could be affected by this compound.
Result of Action
Similar compounds have been found to exhibit anti-cancer activity , suggesting that this compound may have similar effects.
Action Environment
The functionalization of similar compounds has been found to influence their solid-state arrangement, absorption, and fluorescence properties .
Future Directions
The future research directions for N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide could involve further exploration of its biological activities and potential therapeutic applications. For instance, given the potential anticancer activity of benzothiazole derivatives, further studies could focus on evaluating the efficacy of N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide against various types of cancer . Additionally, more research is needed to fully understand the mechanism of action of this compound .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-naphthalen-2-ylpropanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S2/c23-20(22-17-8-9-19-18(12-17)21-13-24-19)10-6-14-5-7-15-3-1-2-4-16(15)11-14/h1-5,7-9,11-13H,6,10H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWAZHVORPEVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC(=S)NC3=CC4=C(C=C3)SC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

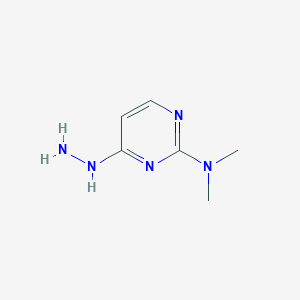
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2389225.png)
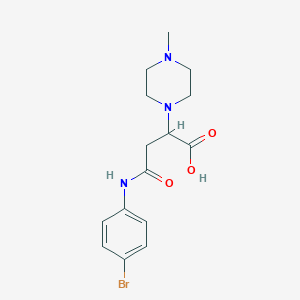

![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2389229.png)

![N-(4-bromophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2389232.png)
![N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2389234.png)
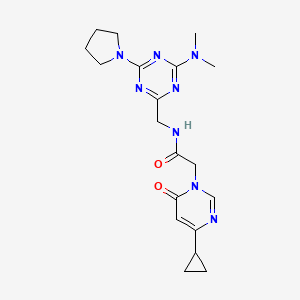
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2389239.png)
